molecular formula C7H11ClO2 B13833549 5,5-Dimethyloxolane-3-carbonyl chloride CAS No. 41644-29-5

5,5-Dimethyloxolane-3-carbonyl chloride

Cat. No.: B13833549
CAS No.: 41644-29-5
M. Wt: 162.61 g/mol
InChI Key: SZZJVJDJJYGTAE-UHFFFAOYSA-N
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Description

5,5-Dimethyloxolane-3-carbonyl chloride is a chemical compound with the molecular formula C7H11ClO2. It is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyloxolane-3-carbonyl chloride typically involves the reaction of 5,5-dimethyloxolane-3-carboxylic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride. The general reaction scheme is as follows:

5,5-Dimethyloxolane-3-carboxylic acid+SOCl25,5-Dimethyloxolane-3-carbonyl chloride+SO2+HCl\text{5,5-Dimethyloxolane-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5,5-Dimethyloxolane-3-carboxylic acid+SOCl2​→5,5-Dimethyloxolane-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyloxolane-3-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 5,5-dimethyloxolane-3-carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; typically carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature.

    Hydrolysis: Water or aqueous base (e.g., NaOH) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    5,5-Dimethyloxolane-3-carboxylic acid: Formed from hydrolysis.

    Alcohol: Formed from reduction.

Scientific Research Applications

5,5-Dimethyloxolane-3-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyloxolane-3-carbonyl chloride involves its reactivity as an acid chloride. The compound readily undergoes nucleophilic acyl substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyloxolane-3-carbonyl chloride
  • 5-Ethyloxolane-3-carbonyl chloride
  • 5,5-Dimethyltetrahydrofuran-3-carbonyl chloride

Uniqueness

5,5-Dimethyloxolane-3-carbonyl chloride is unique due to its specific structure, which includes two methyl groups on the oxolane ring. This structural feature influences its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in synthetic applications.

Properties

CAS No.

41644-29-5

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

5,5-dimethyloxolane-3-carbonyl chloride

InChI

InChI=1S/C7H11ClO2/c1-7(2)3-5(4-10-7)6(8)9/h5H,3-4H2,1-2H3

InChI Key

SZZJVJDJJYGTAE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CO1)C(=O)Cl)C

Origin of Product

United States

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